![molecular formula C14H20N4O2S B2436880 4-(1H-苯并[d]咪唑-2-基)-N,N-二甲基哌啶-1-磺酰胺 CAS No. 887886-66-0](/img/structure/B2436880.png)

4-(1H-苯并[d]咪唑-2-基)-N,N-二甲基哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

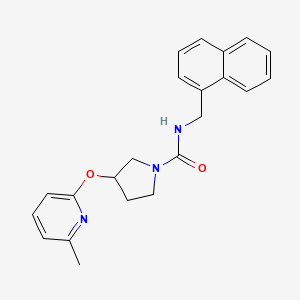

The compound “4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, and a sulfonamide group .

Synthesis Analysis

While the specific synthesis route for this compound is not available, similar compounds are often synthesized through cyclocondensation reactions . For instance, mono-substituted benzimidazoles can be synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The benzimidazole and piperidine rings would provide a rigid, planar structure, while the sulfonamide group could participate in hydrogen bonding interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and sulfonamide groups . For example, benzimidazole derivatives can undergo a variety of reactions, including arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole and sulfonamide groups could enhance its solubility in polar solvents .科学研究应用

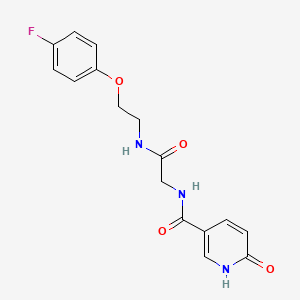

局部麻醉剂的合成和应用

一项研究重点介绍了使用一锅四组分反应合成 1,2,4,5-四取代咪唑衍生物。与利多卡因相比,这些衍生物的局部麻醉作用进行了测试,显示出相当大的局部麻醉活性,且毒性最小。这项研究表明磺酰胺衍生物在开发新型局部麻醉剂中的潜在用途 (Yan Ran, Ming Li, Zongren Zhang, 2015).

抗菌和抗氧化活性

由安乃近合成的磺酰胺衍生物表现出显着的抗菌和抗氧化活性。这些化合物通过 FTIR、1H NMR 和 13C NMR 表征,表明磺酰胺衍生物在开发新型抗菌和抗氧化剂方面的潜力 (Jagdish R. Badgujar, D. More, J. Meshram, 2018).

心脏电生理活性

对 N-取代咪唑基苯甲酰胺或苯磺酰胺的研究表明,这些化合物作为心脏电生理活性的选择性 III 类药物的潜力。这表明它们可用于开发治疗心律失常的治疗方法 (T. K. Morgan et al., 1990).

碳酸酐酶和乙酰胆碱酯酶的抑制

一项对吡唑啉苯磺酰胺的研究揭示了它们对人碳酸酐酶和乙酰胆碱酯酶酶的抑制能力。这些化合物显示出低细胞毒性,表明它们作为治疗与这些酶活性相关的疾病的治疗剂的潜力 (Dilan Ozmen Ozgun et al., 2019).

磺酰胺类抗生素的环境降解

由微杆菌 sp. 菌株 BR1 降解磺胺甲恶唑和其他磺酰胺的研究确定了一种由异位羟基化引发的异常降解途径。这项研究对于了解磺酰胺类抗生素如何在环境中持久和降解至关重要,并为减轻抗生素耐药性传播提供了见解 (B. Ricken et al., 2013).

作用机制

Target of Action

The compound 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .

Mode of Action

The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets . They have been found to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity

Biochemical Pathways

Benzimidazole derivatives can affect a variety of biochemical pathways due to their wide-ranging biological activity

Result of Action

The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. Benzimidazole derivatives have been found to exhibit a multitude of pharmacological activities . .

安全和危害

未来方向

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-17(2)21(19,20)18-9-7-11(8-10-18)14-15-12-5-3-4-6-13(12)16-14/h3-6,11H,7-10H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDJUUHXJZLTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2436798.png)

![N-(4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2436799.png)

![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B2436800.png)

![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2436801.png)

![Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2436803.png)

![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436819.png)